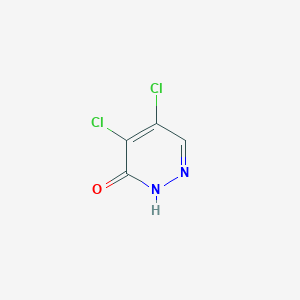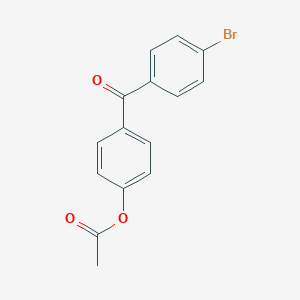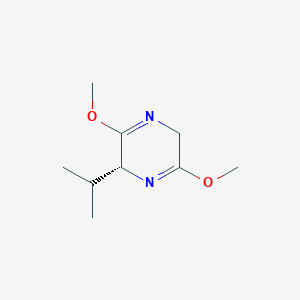
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a chemical compound of interest in various scientific studies due to its unique structure and potential applications. While the exact compound as stated might not be directly referenced in accessible literature, related compounds and their properties have been extensively studied. These studies provide insights into the synthesis methods, molecular structure, physical and chemical properties of closely related bromophenols and brominated ethanones.
Synthesis Analysis
The synthesis of brominated ethanones typically involves halogenation reactions. For instance, an improvement in the synthesis method of 2-bromo-1-(4-hydroxyphenyl)ethanone, a closely related compound, was achieved using Br2 as the brominating reagent, yielding a product with 64.7% yield and 90.2% purity (Li Yu-feng, 2013). Such methodologies can potentially be adapted for synthesizing 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone by adjusting the bromination and protection steps to accommodate the dihydroxy functionality.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related brominated compounds have been analyzed using spectroscopic methods and theoretical calculations. For example, a study on a bromophenyl derivative utilized Gaussian09 software for theoretical optimization, revealing insights into geometrical parameters and stability arising from hyper-conjugative interactions and charge delocalization (Y. Mary et al., 2015). Such analyses are crucial for understanding the electron distribution and reactivity of the compound.
Chemical Reactions and Properties
Chemical properties of brominated ethanones include their reactivity towards further functionalization and participation in coupling reactions. The presence of the bromo and keto groups allows for nucleophilic substitutions and the formation of various derivatives through reactions with different reagents. While specific reactions for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone are not detailed in the available literature, the reactivity patterns of similar compounds provide a foundation for predicting its behavior in synthetic pathways.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular framework and substituents present in the compound. For closely related bromophenols and brominated ethanones, crystallography and solubility studies have highlighted the influence of bromine and hydroxyl groups on the compound's physical characteristics, like in the crystal structure analysis of a tribromo derivative (Ameni Brahmia et al., 2021).
Applications De Recherche Scientifique
-
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone : This compound is prepared by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
-
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone : This compound is prepared by the reaction of bromine on 4-hydroxy-3,5-di-iodoacetophenone in boiling chloroform under light irradiation .
-
2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone : This compound is prepared by bromination of 4-hydroxy-3,5-dinitro-acetophenone with cupric bromide in refluxing ethyl acetate .
-
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone : This compound is prepared by the action of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid for 2.5 h .
-
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone : This compound is prepared by bromination of 3,5-dibromo-4-hydroxy-acetophenone in chloroform .
-
2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone : This compound is prepared by bromination of resacetophenone in acetic acid .
Propriétés
IUPAC Name |
2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXKAYZEXYAYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373639 | |
| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | |
CAS RN |
62932-92-7 | |
| Record name | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62932-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(3,5-dihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
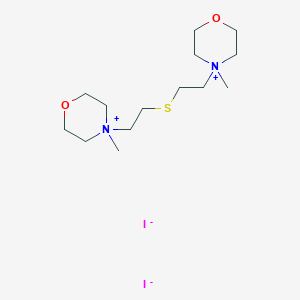
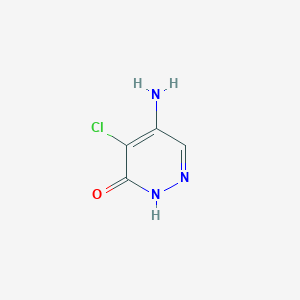

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
